N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, a 2-phenyl-2H-1,2,3-triazole-4-carboxamide group, and a methyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could potentially influence its reactivity .Scientific Research Applications
Antimicrobial Applications
Synthesis and Biological Evaluation : A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). Similarly, novel pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016), indicating a broad spectrum of biological activity that could include compounds with similar structures to the one .
Anticancer Applications
Novel Anticancer Agents : The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer agents have been explored, revealing potential anti-5-lipoxygenase inhibition activities, which could contribute to their anticancer properties (Rahmouni et al., 2016).
Chemical Synthesis and Drug Design
Advanced Synthesis Techniques : The development of new synthetic routes for compounds incorporating elements like 1,2,4-triazole, oxadiazole, and dihydropyridinyl groups has been a focus, aiming at improving the efficiency and selectivity of these processes. For instance, copper-catalyzed intramolecular cyclization has been used to synthesize 2-phenyl-4,5-substituted oxazoles, demonstrating the versatility of these methodologies in creating complex and biologically active molecules (Kumar, Saraiah, Misra, & Ila, 2012).
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O3/c25-14-8-11(6-7-18-14)16-21-15(27-23-16)10-19-17(26)13-9-20-24(22-13)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,25)(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIOQGMTBNRKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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